4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline
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Overview
Description
4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound characterized by the presence of methoxy groups, a tetrazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multi-step organic reactions. One common approach is the coupling of 4-methoxyaniline with a tetrazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)aniline: Similar structure but lacks the tetrazole ring.
4-Methoxy-N-(2,4-dichlorobenzylidene)aniline: Contains different substituents on the aromatic ring.
4-Methoxy-N-(tert-butyl)aniline: Features a tert-butyl group instead of the tetrazole moiety.
Uniqueness
The presence of the tetrazole ring in 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C19H23N5O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]butan-2-yl]aniline |
InChI |
InChI=1S/C19H23N5O2/c1-5-19(2,20-14-6-10-16(25-3)11-7-14)18-21-22-23-24(18)15-8-12-17(26-4)13-9-15/h6-13,20H,5H2,1-4H3 |
InChI Key |
IFGIKTSKXNWEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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